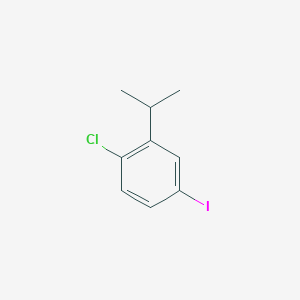
1-Chloro-4-iodo-2-isopropylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-4-iodo-2-isopropylbenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of chlorine and iodine atoms attached to a benzene ring, along with an isopropyl group
准备方法
Synthetic Routes and Reaction Conditions
1-Chloro-4-iodo-2-isopropylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 4-iodo-2-isopropylbenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.
化学反应分析
Types of Reactions
1-Chloro-4-iodo-2-isopropylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms, leading to the formation of less halogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various organometallic reagents. Reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents such as tetrahydrofuran.
Major Products Formed
Substitution: Products include derivatives where chlorine or iodine is replaced by other functional groups such as hydroxyl, amino, or alkyl groups.
Oxidation: Products include ketones or carboxylic acids derived from the oxidation of the isopropyl group.
Reduction: Products include less halogenated derivatives or fully dehalogenated benzene rings.
科学研究应用
1-Chloro-4-iodo-2-isopropylbenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study the effects of halogenated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing. It may be used in the synthesis of drugs with specific halogenated aromatic structures.
Industry: The compound is used in the production of specialty chemicals and materials. Its halogenated structure imparts unique properties to the final products, making them suitable for various industrial applications.
作用机制
The mechanism of action of 1-chloro-4-iodo-2-isopropylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s halogen atoms can act as leaving groups, allowing for the introduction of new functional groups onto the benzene ring. This reactivity is facilitated by the electron-withdrawing effects of the chlorine and iodine atoms, which activate the benzene ring towards electrophilic attack.
相似化合物的比较
Similar Compounds
1-Chloro-4-iodobenzene: Lacks the isopropyl group, resulting in different reactivity and applications.
1-Chloro-2-isopropylbenzene: Lacks the iodine atom, leading to variations in chemical behavior.
4-Iodo-2-isopropylbenzene:
Uniqueness
1-Chloro-4-iodo-2-isopropylbenzene is unique due to the presence of both chlorine and iodine atoms on the benzene ring, along with an isopropyl group. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable in various chemical and industrial applications.
属性
分子式 |
C9H10ClI |
|---|---|
分子量 |
280.53 g/mol |
IUPAC 名称 |
1-chloro-4-iodo-2-propan-2-ylbenzene |
InChI |
InChI=1S/C9H10ClI/c1-6(2)8-5-7(11)3-4-9(8)10/h3-6H,1-2H3 |
InChI 键 |
MYOAXOPAMASIKW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C=CC(=C1)I)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


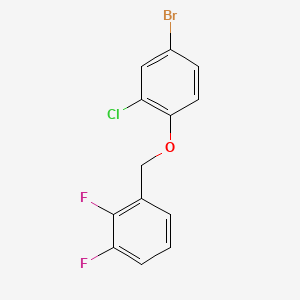
![acetic acid;N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide](/img/structure/B14023562.png)

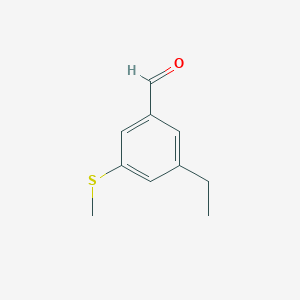
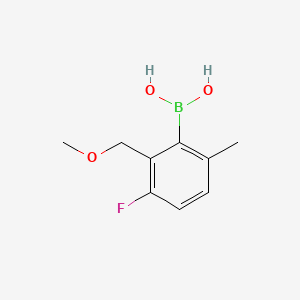
![(2S)-2-amino-3-[3-(2-aminoethyl)diazirin-3-yl]propanoic acid;hydrochloride](/img/structure/B14023582.png)
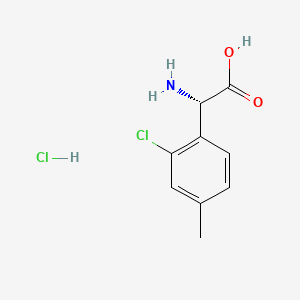
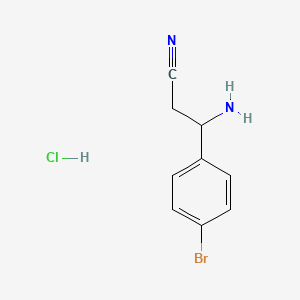
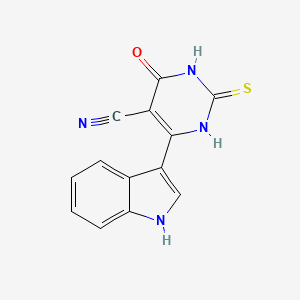
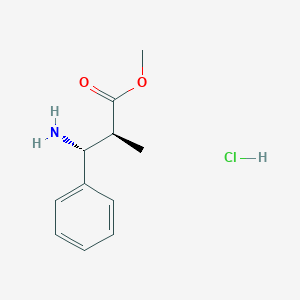

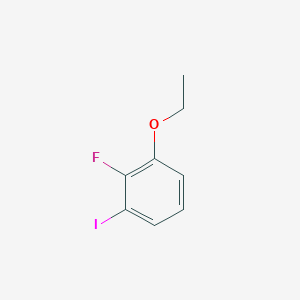
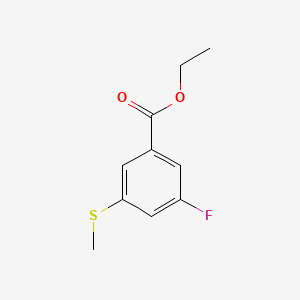
![1-Methyl-1H-imidazo[4,5-C]pyridin-6-amine hydrochloride](/img/structure/B14023631.png)
